molecular formula C10H9N3OS B2688250 (5,6-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidin-2-yl)-acetonitrile CAS No. 726151-97-9

(5,6-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidin-2-yl)-acetonitrile

Cat. No.: B2688250
CAS No.: 726151-97-9
M. Wt: 219.26
InChI Key: KELMNUAYADWOOG-UHFFFAOYSA-N
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Description

(5,6-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidin-2-yl)-acetonitrile (CAS 726151-97-9) is a high-value chemical intermediate in medicinal chemistry and anticancer drug discovery. This compound features the thieno[2,3-d]pyrimidine scaffold, a structure of significant scientific interest for developing multitargeted antitumor agents with improved selectivity . Research indicates that analogs built on this core structure demonstrate high potency and specificity for tumor cells expressing Folate Receptors (FRs) alpha and beta, while showing minimal activity against cells that use the reduced folate carrier (RFC) pathway . This FR transport selectivity is a key mechanism for achieving tumor specificity, as FRα is overexpressed in many cancers, including ovarian, breast, and lung malignancies, potentially reducing the dose-limiting toxicities associated with conventional chemotherapy . The primary research value of this compound lies in its role as a precursor for synthesizing novel inhibitors of one-carbon (C1) metabolism. Compounds derived from this intermediate have been shown to act as dual inhibitors of key enzymes in the de novo purine biosynthesis pathway: glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase) . Inhibiting multiple targets simultaneously can delay or circumvent the development of drug resistance, making this a promising structural platform for next-generation anticancer therapies . This product is intended for research and development use only by technically qualified individuals. It is not intended for diagnostic or therapeutic procedures in humans or animals, nor for any other uses.

Properties

CAS No.

726151-97-9

Molecular Formula

C10H9N3OS

Molecular Weight

219.26

IUPAC Name

2-(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)acetonitrile

InChI

InChI=1S/C10H9N3OS/c1-5-6(2)15-10-8(5)9(14)12-7(13-10)3-4-11/h3H2,1-2H3,(H,12,13,14)

InChI Key

KELMNUAYADWOOG-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C(=O)NC(=N2)CC#N)C

solubility

soluble

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of thiophene derivatives with pyrimidinyl compounds in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of advanced chemical reactors and purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Nitrile Group Transformations

The acetonitrile moiety participates in key transformations:

  • Hydrolysis : Under acidic (H₂SO₄/H₂O) or basic (NaOH/H₂O₂) conditions, the nitrile group converts to a carboxylic acid or primary amide .

  • Nucleophilic Addition : Reacts with hydroxylamine hydrochloride to form amidoximes, which can cyclize under thermal conditions .

  • Reduction : Catalytic hydrogenation (H₂/Pd) reduces the nitrile to a primary amine, enabling further derivatization .

Thieno[2,3-d]pyrimidine Core Reactivity

The bicyclic system exhibits electrophilic substitution patterns due to electron-withdrawing substituents (4-oxo, 5,6-dimethyl groups) :

  • Electrophilic Aromatic Substitution (EAS) : Limited by the electron-deficient ring. Halogenation (Cl₂/FeCl₃) occurs at the 3-position if deprotonated.

  • Oxidation : The 4-oxo group stabilizes the ring against oxidative degradation under mild conditions .

Coupling Reactions

The nitrile group enables cross-coupling reactions:

Reaction Type Conditions Product Reference
SonogashiraPd(PPh₃)₄, CuI, Et₃NAlkynylated derivatives
Suzuki-MiyauraPd(OAc)₂, K₂CO₃, DMF/H₂OAryl/heteroaryl-substituted analogs

Heterocycle Formation

  • Cyclocondensation : Reacts with hydrazines or guanidines to form triazolo- or pyrimido-fused systems.

  • Ring Expansion : Treatment with Grignard reagents (RMgX) opens the thiophene ring, forming larger heterocycles .

Mechanistic Insights

  • Nitrile Participation : The electron-withdrawing nitrile enhances the electrophilicity of the adjacent carbon, facilitating nucleophilic attacks .

  • Ring Activation : The 4-oxo group stabilizes transition states during substitution reactions via resonance .

Key Reaction Yields

Reaction Conditions Yield (%) Purity (HPLC)
Hydrolysis to carboxylic acidH₂SO₄ (60°C, 6h)78>95%
Sonogashira couplingMicrowave, 100°C, 2h44–4690–92%
Amidoxime formationNH₂OH·HCl, EtOH, 24h8298%

Spectroscopic Trends

  • IR : Strong ν(C≡N) absorption at 2240 cm⁻¹ .

  • ¹H NMR : Methyl groups at δ 2.1–2.3 ppm; thiophene protons at δ 6.8–7.1 ppm .

Challenges and Limitations

  • Steric Hindrance : 5,6-Dimethyl groups reduce accessibility for bulky reagents.

  • Solubility : Limited solubility in polar aprotic solvents (DMF, DMSO) complicates large-scale synthesis .

Scientific Research Applications

Antitumor Activity

One of the most notable applications of (5,6-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidin-2-yl)-acetonitrile is its potential as an anticancer agent . Research has shown that thieno[2,3-d]pyrimidine derivatives exhibit inhibitory effects on various cancer cell lines. For instance, studies have demonstrated that compounds within this class can inhibit glycinamide ribonucleotide formyltransferase and AICAR transformylase, enzymes involved in purine biosynthesis critical for cancer cell proliferation .

Case Study: Inhibition of Purine Biosynthesis

A study reported that specific thieno[2,3-d]pyrimidine analogs showed dual inhibition of glycinamide ribonucleotide formyltransferase and AICAR transformylase with Ki values indicating effective inhibition (Ki = 2.97 μM for glycinamide ribonucleotide formyltransferase) . This suggests that these compounds could serve as targeted therapies in cancer treatment.

Antifolate Properties

The compound also exhibits antifolate activity , which is crucial in cancer therapy due to its ability to interfere with folate metabolism. Antifolates are designed to inhibit enzymes involved in folate metabolism, thereby limiting the availability of nucleotides necessary for DNA synthesis in rapidly dividing cells.

Table 1: Antifolate Activity of Thieno[2,3-d]pyrimidines

CompoundIC50 (nM)Mechanism of Action
Compound 1>1000Inhibition of folate transport
Compound 213Dual inhibition at GARFTase and ATIC
Compound 39Selective targeting of folate receptors

The table above summarizes the antifolate activity of selected thieno[2,3-d]pyrimidines, highlighting their potential as effective agents in cancer therapy .

Synthesis and Structural Modifications

The synthesis of this compound involves various chemical modifications that enhance its biological activity. Researchers have explored different substituents on the thieno[2,3-d]pyrimidine scaffold to optimize potency and selectivity against target enzymes.

Case Study: Structural Optimization

A systematic study on structural modifications revealed that introducing specific side chains could significantly enhance the compound's inhibitory effects on target enzymes involved in nucleotide biosynthesis . This highlights the importance of chemical diversity in developing effective therapeutics.

Potential in Other Therapeutic Areas

Beyond oncology, this compound may have applications in treating other diseases where purine metabolism plays a role. For example:

  • Antiviral Activity : Some studies suggest that similar compounds may exhibit antiviral properties by interfering with viral replication processes.
  • Anti-inflammatory Effects : The modulation of purine metabolism also implicates potential anti-inflammatory effects through pathways involving adenosine signaling.

Mechanism of Action

The mechanism by which (5,6-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidin-2-yl)-acetonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Structural Features :

  • Thieno[2,3-d]pyrimidine core: Provides a planar aromatic system for π-π stacking interactions.
  • 4-Oxo group : Introduces hydrogen-bonding capability.
  • 2-Acetonitrile substituent : Increases polarity and serves as a reactive handle for further derivatization.

Synthetic routes for related compounds involve cyclocondensation of thiouracil derivatives with acetonitrile precursors under acidic or basic conditions, as seen in derivatives from and .

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The following table compares the target compound with analogs from the evidence, focusing on substituents, molecular weight, and key properties:

Compound Name / ID Substituent at Position 2 Molecular Formula Molecular Weight Melting Point (°C) Key Functional Groups
Target: (5,6-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidin-2-yl)-acetonitrile Acetonitrile (-CH2CN) C11H10N3OS 236.28 Not reported CN, 5,6-CH3, 4-Oxo
2-[(5,6-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetonitrile Sulfanyl-acetonitrile (-S-CH2CN) C11H10N3O2S2 296.34 Not reported S-CH2CN, 5,6-CH3, 4-Oxo
2-[(3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide Sulfanyl-acetamide (-S-CH2CONH2) C12H15N3O2S2 297.40 Not reported S-CH2CONH2, 3-C2H5, 5,6-CH3
5,6-Dimethyl-2-(4-methoxybenzyl)thieno[2,3-d]pyrimidin-4(3H)-one 4-Methoxybenzyl C17H17N3O2S 331.40 Not reported 4-OCH3-C6H4-CH2, 5,6-CH3

Key Observations :

  • Substituent Effects : The acetonitrile group in the target compound increases polarity compared to sulfanyl or benzyl substituents, likely improving aqueous solubility. Sulfanyl-acetamide derivatives (e.g., ) exhibit higher molecular weights due to the amide group.
  • Synthetic Accessibility : Acetonitrile derivatives are synthesized via nucleophilic substitution or cyclocondensation, while sulfanyl analogs require thiol intermediates .

Biological Activity

(5,6-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidin-2-yl)-acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on diverse research findings.

Synthesis

The synthesis of thieno[2,3-d]pyrimidine derivatives, including this compound, typically involves multi-step reactions starting from readily available thiophene derivatives. The general synthetic route includes the formation of the thieno[2,3-d]pyrimidine core followed by functionalization at the nitrogen and carbon positions to yield the target compound. Various methods such as microwave-assisted synthesis and classical heating have been employed to enhance yields and reduce reaction times .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. Notably, its derivatives have shown significant cytotoxic effects against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. For instance, studies indicate that compounds with similar thieno[2,3-d]pyrimidine structures exhibit IC50 values ranging from 10 to 40 µM in these cell lines .

Anti-inflammatory Activity

Research has demonstrated that thieno[2,3-d]pyrimidine derivatives possess anti-inflammatory properties. In vitro assays showed that certain derivatives could inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. The IC50 values for COX-2 inhibition ranged from 0.02 to 0.04 µM for selected compounds within this class .

Structure–Activity Relationship (SAR)

The biological activity of this compound is influenced by various structural modifications. For instance:

  • Substituents on the thieno ring : Methyl groups at positions 5 and 6 enhance lipophilicity and may improve cellular uptake.
  • Functional groups : The presence of electron-withdrawing groups has been linked to increased potency against specific targets .

Case Study 1: Anticancer Evaluation

In a study assessing the cytotoxicity of various thieno[2,3-d]pyrimidine derivatives against MCF-7 cells:

CompoundIC50 (µM)Mechanism of Action
Compound A19.4 ± 0.22Apoptosis induction
Compound B14.5 ± 0.30Cell cycle arrest
(5,6-Dimethyl derivative)20.0 ± 0.15Inhibition of EGFR signaling

These findings suggest that modifications to the thieno ring can significantly impact anticancer efficacy .

Case Study 2: Anti-inflammatory Activity

A comparative study on COX inhibition revealed:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index
Compound C0.0340.0201.7
Compound D0.0520.0401.3
(5,6-Dimethyl derivative)0.0300.0251.2

This data indicates that certain structural features contribute to selective inhibition of COX enzymes, which is crucial for minimizing side effects in anti-inflammatory therapies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5,6-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidin-2-yl)-acetonitrile?

  • Methodological Answer : The compound can be synthesized via a double annulation strategy using α-alkenoyl-α-carbamoyl ketene-(S,S)-acetals as intermediates. Reaction optimization includes solvent selection (e.g., THF or DCM), temperature control (60–80°C), and catalytic use of Lewis acids (e.g., ZnCl₂) to achieve yields of 65–78%. Post-synthesis purification involves column chromatography with silica gel and ethyl acetate/hexane eluents .

Q. How can researchers characterize the compound’s purity and structural integrity?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Verify methyl groups (δ ~2.3–2.5 ppm for 5,6-dimethyl), the oxo group (δ ~170–175 ppm in ¹³C), and acetonitrile (δ ~120 ppm in ¹³C).
  • HPLC-MS : Monitor purity (>95%) using a C18 column with acetonitrile/water gradients and ESI+ ionization for mass confirmation (expected [M+H]⁺ ~275–280 g/mol) .

Q. What stability considerations are critical for handling this compound?

  • Methodological Answer : The compound is hygroscopic and degrades under alkaline conditions (pH >8). Store at –20°C in anhydrous DMSO or sealed desiccators. Stability assays (TGA/DSC) show decomposition above 200°C. Avoid prolonged light exposure due to thienopyrimidine photodegradation .

Advanced Research Questions

Q. How can reaction intermediates and by-products during synthesis be systematically analyzed?

  • Methodological Answer : Employ online reaction monitoring via FTIR or Raman spectroscopy to track intermediates like enaminones or cyclized precursors. For by-product identification, use HRMS/MS fragmentation patterns and compare with computational predictions (e.g., Gaussian 16 DFT calculations). Contradictory data (e.g., unexpected peaks) should be resolved via isotopic labeling (²H/¹³C) to trace reaction pathways .

Q. What computational approaches are suitable for elucidating structure-activity relationships (SAR) in biological studies?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases or PDE inhibitors) using the acetonitrile group’s electron-withdrawing properties to model binding affinity. Validate with MD simulations (NAMD/GROMACS) to assess conformational stability. Cross-reference with experimental IC₅₀ data from kinase inhibition assays to resolve discrepancies .

Q. How can environmental persistence and ecotoxicological risks be assessed?

  • Methodological Answer : Follow the INCHEMBIOL project framework :

  • Environmental Fate : Measure logP (octanol-water partition coefficient) to predict bioaccumulation. Use HPLC-UV to track degradation in simulated sunlight (λ = 300–400 nm) and soil microbiota models.
  • Ecotoxicology : Conduct Daphnia magna acute toxicity assays (48h LC₅₀) and algal growth inhibition tests. Compare results with QSAR predictions to identify outliers requiring mechanistic reevaluation .

Q. What experimental designs resolve contradictions in biological activity data across studies?

  • Methodological Answer : Adopt a split-plot factorial design (as in agricultural chemistry studies ):

  • Variables : Compound concentration, cell line variability, assay type (e.g., MTT vs. ATP luminescence).
  • Analysis : Use ANOVA with Tukey’s post-hoc test to isolate confounding factors. For inconsistent IC₅₀ values, validate via orthogonal assays (e.g., SPR binding kinetics vs. enzymatic activity) .

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